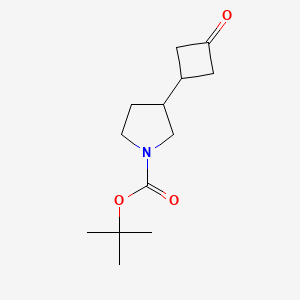

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a cyclobutanone derivative under specific conditions. One common method involves the use of Dess-Martin periodinane as an oxidizing agent . The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.

Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique structure.

Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS No. 2353088-17-0) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H19NO3

Molecular Weight : 225.29 g/mol

IUPAC Name : this compound

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a tert-butyl group and a cyclobutyl moiety. This structural arrangement contributes to its biological activity.

Target of Action

This compound has been studied for its potential as an aggregation-induced emission (AIE) dye. This property suggests that it may interact with various biomolecules through aggregation mechanisms, making it useful in fluorescence-based detection systems.

Mode of Action

The AIE feature indicates that the compound may enhance fluorescence intensity upon aggregation, which can be exploited in biochemical assays and imaging techniques. This property allows for the detection of specific biomolecules in complex biological environments.

Biochemical Pathways

Research indicates that this compound may play a role in the synthesis of luminescent metal-organic frameworks (LMOFs), which are valuable in detecting nitro-containing explosives and antibiotics in aqueous media. The ability to form stable aggregates enhances its utility in these applications.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant interaction with various cellular targets. Its AIE properties have been linked to enhanced cellular imaging capabilities, allowing for better visualization of cellular processes .

Case Studies

Several case studies have highlighted the compound's potential in drug discovery and development:

- Fragment-Based Drug Discovery (FBDD) : The compound has been utilized in FBDD approaches, where small molecular fragments are screened for their ability to bind to biological targets. Its structural complexity provides a promising scaffold for developing new therapeutics .

- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate the exact mechanisms and efficacy .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments indicate potential toxicity:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) according to safety data sheets .

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 225.29 g/mol | Varies |

| AIE Properties | Yes | Limited |

| Biological Target Interaction | Potential enzyme inhibition | Varies |

| Toxicity Classification | H302, H315 | Varies |

Properties

IUPAC Name |

tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(8-14)10-6-11(15)7-10/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVHXSHFMMMQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.